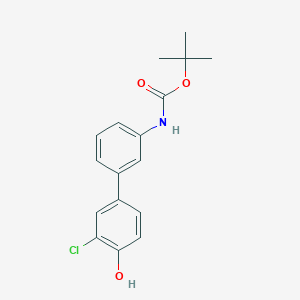![molecular formula C16H16ClNO3S B6382364 3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261957-34-9](/img/structure/B6382364.png)
3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (hereafter referred to as 3-C5-PPSP) is a phenol compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has the chemical formula C11H14ClNO3S. 3-C5-PPSP has been used in the synthesis of other compounds, as well as in the investigation of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-C5-PPSP has a wide range of scientific research applications. It has been used in the synthesis of other compounds, such as 3-chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzene-1-sulfonate, which is a potential inhibitor of the enzyme acetylcholinesterase. 3-C5-PPSP has also been used in the synthesis of a variety of other compounds, such as pyrrolidine-3-sulfonamides, which are potential inhibitors of the enzyme dihydrofolate reductase.
Mecanismo De Acción
The mechanism of action of 3-C5-PPSP is not fully understood. However, it is thought to act as a catalyst in the Suzuki-Miyaura cross-coupling reaction, and it is also thought to act as an inhibitor of the enzymes acetylcholinesterase and dihydrofolate reductase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-C5-PPSP are not fully understood. However, it is thought to act as an inhibitor of the enzymes acetylcholinesterase and dihydrofolate reductase. It is also thought to have antioxidant properties, and it has been shown to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-C5-PPSP in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time. The main limitation of using 3-C5-PPSP in lab experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not fully understood.
Direcciones Futuras
Given the wide range of potential applications for 3-C5-PPSP, there are a number of potential future directions for research. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential use in the synthesis of other compounds. Additionally, further research could be done to explore its potential use as an antioxidant, as well as its potential use in the treatment of certain types of cancer. Finally, further research could be done to explore its potential use as an inhibitor of the enzymes acetylcholinesterase and dihydrofolate reductase.
Métodos De Síntesis
3-C5-PPSP can be synthesized through a process known as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a phenol with a boronic acid using a palladium catalyst. The reaction is often carried out in an aqueous medium, and the resulting compound is a 3-chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol.
Propiedades
IUPAC Name |
3-chloro-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-14-8-13(9-15(19)11-14)12-4-3-5-16(10-12)22(20,21)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYLIMPDNUTYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686205 |
Source


|
| Record name | 5-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261957-34-9 |
Source


|
| Record name | 5-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)




![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)